Lipophilicity vs Non-Fluorinated Benzamide
N-tert-Butyl-4-(trifluoromethyl)benzamide exhibits a computed logP of 3.62 (or XLogP3 = 3.8), which is 1.0–1.6 log units higher than N-tert-butylbenzamide (logP = 2.61, XLogP = 2.2) . This difference translates to an approximately 10- to 40-fold higher octanol-water partition coefficient, directly impacting compound distribution, membrane permeability, and protein binding in biological assays. Researchers requiring higher lipophilicity for target engagement or blood-brain barrier penetration should select the para-CF₃ analog over the non-fluorinated version.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.62 (XLogP3 = 3.8) |
| Comparator Or Baseline | N-tert-Butylbenzamide (CAS 5894-65-5): LogP = 2.61 (XLogP = 2.2) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.6 units (~10–40× higher partition coefficient) |
| Conditions | Computed values from ChemSrc and Molbase databases; XLogP3 from Chem960 |
Why This Matters
A logP difference of >1 unit significantly alters pharmacokinetic partitioning and membrane transit, making the CF₃-bearing compound the appropriate choice when higher lipophilicity is required.
